molecular formula C10H13NO B140565 1-(4-Isopropylpyridin-2-yl)ethanone CAS No. 142896-09-1

1-(4-Isopropylpyridin-2-yl)ethanone

Cat. No.: B140565
CAS No.: 142896-09-1
M. Wt: 163.22 g/mol
InChI Key: BWJDKYNJXZATRV-UHFFFAOYSA-N
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Description

1-(4-Isopropylpyridin-2-yl)ethanone, with the CAS number 142896-09-1, is an organic compound belonging to the pyridine family . This ketone features a pyridine ring substituted with an acetyl group at the 2-position and an isopropyl group at the 4-position, yielding the molecular formula C 10 H 13 NO and a molecular weight of 163.22 g/mol . It is also known by synonyms such as 2-Acetyl-4-isopropylpyridine . As a building block in medicinal chemistry, this compound's structure combines an electron-deficient pyridine heterocycle with ketone functionality, making it a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Researchers value it for exploring structure-activity relationships and creating libraries of heterocyclic compounds. For product integrity, this compound should be stored sealed in a dry environment at room temperature and kept in a dark place . Please note that this product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-propan-2-ylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7(2)9-4-5-11-10(6-9)8(3)12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJDKYNJXZATRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162212
Record name 2-Acetyl-4-isopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow clear liquid; grassy green leafy aroma with violet notes
Record name 2-Acetyl-4-isopropylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2131/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 2-Acetyl-4-isopropylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2131/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.992-0.994
Record name 2-Acetyl-4-isopropylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2131/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

142896-09-1
Record name 2-Acetyl-4-isopropylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142896091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetyl-4-isopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETYL-4-ISOPROPYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRF96H7XWL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactivity and Mechanistic Investigations of 1 4 Isopropylpyridin 2 Yl Ethanone

Reactions of the Ketone Functionality

The acetyl group in 1-(4-isopropylpyridin-2-yl)ethanone is a primary site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Pathways

More commonly, the ketone functionality itself can undergo oxidation in what is known as the Baeyer-Villiger oxidation. In this reaction, treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely lead to the insertion of an oxygen atom between the carbonyl carbon and the pyridine (B92270) ring, yielding 4-isopropylpyridin-2-yl acetate.

Reduction Reactions

The ketone group of 2-acetylpyridine derivatives is readily reduced to the corresponding alcohol or methylene group. For 2-acetylpyridine, the parent compound of the molecule of interest, reduction to 2-ethylpyridine has been successfully achieved using various methods, including the Clemmensen, Wolff-Kishner, and Huang-Minlon reductions acs.org. It is therefore expected that this compound would undergo similar transformations.

Reduction with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) would be expected to yield the secondary alcohol, 1-(4-isopropylpyridin-2-yl)ethanol. More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reductions, would lead to the complete reduction of the carbonyl to a methylene group, affording 2-ethyl-4-isopropylpyridine.

Reduction MethodReagentsExpected Product
Hydride ReductionNaBH4 or LiAlH41-(4-isopropylpyridin-2-yl)ethanol
Wolff-KishnerH2NNH2, KOH2-ethyl-4-isopropylpyridine
ClemmensenZn(Hg), HCl2-ethyl-4-isopropylpyridine

Condensation Reactions (e.g., Schiff Base Formation)

The carbonyl group of this compound is susceptible to condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone of coordination chemistry and is widely used to synthesize multidentate ligands. The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.

Studies on the parent compound, 2-acetylpyridine, have demonstrated its utility in the synthesis of a variety of Schiff base ligands. For example, 2-acetylpyridine reacts with various substituted amines, such as 4-(2-aminoethyl)morpholine and N,N-dimethylethylenediamine, to form the corresponding tridentate Schiff base ligands mdpi.com. These ligands have been used to prepare coordination complexes with various transition metals mdpi.com. Similarly, condensation of 2-acetylpyridine with leucine has been shown to produce Schiff base ligands that can coordinate with metal ions acs.org. It is highly probable that this compound would undergo analogous condensation reactions to form a diverse range of Schiff bases.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is readily protonated, which further deactivates the ring.

When electrophilic substitution does occur on a pyridine ring, the incoming electrophile is directed to the 3- and 5-positions (meta to the nitrogen). This is because the cationic intermediates formed by attack at the 2-, 4-, and 6-positions are significantly destabilized, as one of the resonance structures places the positive charge on the electronegative nitrogen atom quimicaorganica.org.

In the case of this compound, the pyridine ring is substituted with an electron-donating isopropyl group at the 4-position and an electron-withdrawing acetyl group at the 2-position. The isopropyl group is an activating group and directs electrophiles to the ortho and para positions relative to itself (the 3- and 5-positions). The acetyl group is a deactivating group and a meta-director. Therefore, both substituents direct incoming electrophiles to the 3- and 5-positions of the pyridine ring. Consequently, electrophilic substitution on this compound, while expected to be challenging, would likely yield a mixture of 3- and 5-substituted products. It is important to note that Friedel-Crafts alkylations and acylations are generally not feasible with pyridines as the Lewis acid catalyst coordinates to the nitrogen atom, deactivating the ring quimicaorganica.org.

Nucleophilic Substitution Reactions and Anion Chemistry

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at the 2-, 4-, and 6-positions. For this compound, to undergo nucleophilic substitution, a suitable leaving group, such as a halide, would need to be present on the pyridine ring. For instance, if the starting material were a 2-halo-4-isopropylpyridine derivative, the acetyl group could be introduced via a nucleophilic substitution reaction.

Conversely, if we consider a derivative of this compound, such as 2-chloro-4-isopropyl-6-acetylpyridine, this molecule would be highly activated towards nucleophilic attack at the 2-position due to the electron-withdrawing effects of both the nitrogen atom and the acetyl group. A wide range of nucleophiles, including amines, alkoxides, and thiolates, would be expected to displace the chloride ion. Studies on the nucleophilic substitution of 2-halopyridines have shown that these reactions are efficient for the synthesis of various substituted pyridines tandfonline.comtandfonline.comrsc.org.

Cross-Coupling Reactions (e.g., Suzuki, Stille) for Further Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for the formation of carbon-carbon bonds and are widely used for the derivatization of heterocyclic compounds. To utilize these reactions for the further derivatization of this compound, a derivative bearing a suitable functional group for cross-coupling would be required.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base wikipedia.orglibretexts.org. To apply this to our molecule of interest, a halogenated derivative, such as 5-bromo-1-(4-isopropylpyridin-2-yl)ethanone, could be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents at the 5-position of the pyridine ring. The Suzuki coupling of 2-halopyridines with aryl boronic acids is a well-established method for the synthesis of 2-arylpyridines researchgate.net.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, also catalyzed by palladium wikipedia.orgorganic-chemistry.org. In a similar fashion to the Suzuki coupling, a halogenated derivative of this compound could be reacted with various organostannanes to form new C-C bonds. Alternatively, a stannylated derivative, such as 5-(tributylstannyl)-1-(4-isopropylpyridin-2-yl)ethanone, could be prepared and coupled with a range of organic halides. The Stille reaction is known for its tolerance of a wide variety of functional groups thermofisher.comnrochemistry.com.

Cross-Coupling ReactionRequired Derivative of this compoundCoupling Partner
SuzukiHalogenated (e.g., 5-bromo-)Aryl or vinyl boronic acid
StilleHalogenated (e.g., 5-bromo-) or Stannylated (e.g., 5-(tributylstannyl)-)Organostannane or Organic halide/triflate

Lack of Specific Research Data on the Chemo- and Regioselectivity of this compound

A comprehensive search of available scientific literature reveals a notable absence of specific studies detailing the chemo- and regioselectivity of the chemical compound this compound. Consequently, the generation of a detailed article with specific research findings and data tables on this topic is not possible at this time.

Chemical reactivity, particularly chemo- and regioselectivity, is determined through experimental studies that investigate how a molecule behaves in different chemical reactions. These studies identify which functional groups within a molecule are more likely to react (chemoselectivity) and at which specific position that reaction will occur (regioselectivity). This data is crucial for understanding the compound's chemical behavior and for its potential application in synthesis.

For this compound, such dedicated studies appear to be absent in the public domain. While general principles of organic chemistry can provide a theoretical framework for predicting its reactivity—based on the known properties of the pyridine ring, the acetyl group, and the isopropyl substituent—this would be speculative and would not meet the requirement for "detailed research findings" and "data tables" derived from actual experimental work.

The acetyl group at the 2-position is expected to influence the reactivity of the pyridine ring, and the isopropyl group at the 4-position will exert its own electronic and steric effects. However, without experimental data, any discussion of how these factors govern the chemo- and regioselectivity in various reactions would be purely hypothetical.

Therefore, until specific research is conducted and published on the chemical reactivity of this compound, a scientifically accurate and detailed article on its chemo- and regioselectivity, complete with experimental data, cannot be provided.

Potential Applications in Materials Science

Incorporation into Functional Materials (e.g., Coatings, Nanomaterials)

The properties of 1-(4-Isopropylpyridin-2-yl)ethanone suggest its potential for incorporation into functional materials such as specialized coatings and nanomaterials. Pyridine (B92270) derivatives are known to be effective in a range of applications, from anti-corrosion coatings to functional surfaces on nanomaterials.

For example, eco-friendly pyridine derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments. These compounds can achieve high inhibition efficiencies, suggesting their utility in protective coatings researchgate.net. The nitrogen atom in the pyridine ring can coordinate with metal surfaces, forming a protective layer. While the specific formulation would be critical, the pyridine core of this compound provides a basis for such potential applications. Pyridine salts of aromatic sulfonic acids have also been used as catalysts in curing amino resins for surface coating compositions google.com.

In the realm of nanomaterials, the functionalization of surfaces is key to tailoring their properties. While direct studies involving this compound are not available, the broader class of pyridine derivatives is used to modify the surfaces of nanoparticles, influencing their solubility, stability, and reactivity dntb.gov.ua. The acetyl and isopropyl groups on the pyridine ring of this compound could offer specific interactions for binding to nanomaterial surfaces or for subsequent chemical modifications.

Investigation of Electronic and Emissive Properties in Advanced Materials

Substituted pyridines are a cornerstone in the development of advanced materials with specific electronic and emissive (light-emitting) properties. The electron-withdrawing nature of the pyridine ring, combined with the electronic character of its substituents, can be tuned to create materials for applications in electronics and photonics.

The photophysical properties of pyridine-based polymers have been studied, revealing that their absorption and luminescence are dependent on their molecular structure and morphology mit.edu. These polymers are investigated for their potential in light-emitting diodes (OLEDs) and other optoelectronic devices. For instance, sky-blue delayed fluorescence molecules based on pyridine-substituted acridone have been synthesized and shown to achieve excellent external quantum efficiencies in OLEDs rsc.org.

Furthermore, multi-substituted pyridine derivatives have been synthesized and their emission properties characterized, showing blue light emission. The photophysical properties in these cases are primarily dominated by the pyridine core nih.gov. Simple fluorophores based on a pyridine core have also been developed for use as optical sensors mdpi.com. These examples highlight the potential for pyridine-containing compounds, such as this compound, to serve as building blocks for luminescent materials.

The coordination of pyridine-based ligands to metal ions is another avenue for creating materials with interesting electronic properties. The electronic structure and electrochemical behavior of heterobimetallic complexes containing a 2-(diphenylphosphino)pyridine bridging ligand have been investigated, revealing complex redox properties nih.gov. Density functional theory (DFT) studies on polypyridine transition metal complexes have also been conducted to understand their electronic properties when adsorbed on metal surfaces nih.gov. The nitrogen atom of the pyridine ring in this compound could act as a coordination site for metal ions, potentially leading to the formation of novel metal-organic frameworks (MOFs) or coordination complexes with unique electronic and magnetic properties.

Future Research Directions and Translational Perspectives

Unexplored Synthetic Avenues

Current synthetic routes to pyridine (B92270) derivatives can often be improved in terms of efficiency, cost, and environmental impact. ijarsct.co.in Future research into the synthesis of 1-(4-Isopropylpyridin-2-yl)ethanone should focus on novel and more sustainable methodologies. Many modern techniques developed for pyridine synthesis have yet to be specifically applied to this compound. nih.govresearchgate.net

One promising area is the development of new catalysts, such as biocatalysts or engineered enzymes, which can operate under mild conditions and offer high selectivity. ijarsct.co.in Iron-catalyzed cyclization is another green method that has been successfully used for synthesizing symmetrical pyridines and could be adapted. rsc.org Furthermore, techniques like microwave-assisted and ultrasound-assisted synthesis have been shown to reduce reaction times and energy consumption in the creation of other pyridine derivatives. ijarsct.co.inresearchgate.net

Table 1: Potential Synthetic Methodologies for this compound

Synthetic ApproachPotential AdvantagesKey Research Focus
BiocatalysisHigh selectivity, mild reaction conditions, reduced need for harsh chemicals. ijarsct.co.inEngineering enzymes to catalyze the formation of the pyridine ring from renewable precursors. ijarsct.co.in
Microwave-Assisted SynthesisReduced energy consumption and significantly shorter reaction times. ijarsct.co.inOptimization of microwave parameters for the specific cyclization and functionalization reactions.
Flow ChemistryEnhanced safety, scalability, and precise control over reaction parameters.Designing and optimizing a continuous flow process for multi-step synthesis.
Multicomponent ReactionsHigh atom economy, reduced waste, and simplified purification processes. nih.govrasayanjournal.co.inDeveloping a one-pot reaction that combines multiple starting materials to form the final product.

Novel Biological Targets and Therapeutic Areas

Pyridine and its derivatives are integral scaffolds in a vast number of pharmaceuticals and biologically active compounds, with applications in agrochemicals and medicine. ijarsct.co.innih.gov The pyridine nucleus is a common feature in drugs targeting a wide array of conditions, including cancer, inflammation, and infectious diseases. ijarsct.co.inarabjchem.orgresearchgate.net Given this precedent, this compound and its analogues are prime candidates for biological screening.

Future research should involve evaluating this compound against various cancer cell lines, as many pyridine derivatives have shown significant cytotoxic and antiproliferative activities. arabjchem.orgrsc.org For example, novel pyridine hybrids have demonstrated potent effects against breast cancer cells, in some cases exceeding the activity of established drugs like Taxol. rsc.org Other potential targets include phosphodiesterases (PDEs), which are relevant in both cancer and inflammatory conditions. nih.gov Additionally, the antimicrobial potential of this compound should be explored, as numerous pyridine derivatives have been found to possess antibacterial and antifungal properties. researchgate.netresearchgate.net

Table 2: Potential Therapeutic Areas and Biological Targets

Therapeutic AreaPotential Biological TargetRationale Based on Pyridine Scaffold
OncologyTubulin, Protein Kinases, Phosphodiesterases (PDEs) rsc.orgnih.govMany pyridine derivatives exhibit anticancer activity by interfering with cell cycle regulation and tumor growth. arabjchem.orgrsc.org
Infectious DiseasesBacterial and Fungal EnzymesThe pyridine core is present in many compounds with demonstrated antimicrobial activity against various pathogens. researchgate.net
InflammationPro-inflammatory EnzymesFused thienopyridine derivatives have been reported to have anti-inflammatory properties. researchgate.net
NeurologyReceptors and Ion Channels in the CNSThe pyridine structure is a versatile scaffold for developing agents that act on the central nervous system.

Advanced Materials Development

The unique electronic properties of the pyridine ring and its ability to coordinate with metals make it a valuable component in materials science. rasayanjournal.co.inmdpi.com As a 2-acetylpyridine derivative, this compound is an excellent precursor for synthesizing more complex ligands, such as terpyridines, which have widespread applications. mdpi.com

A significant area for future research is the use of this compound or its derivatives as organic linkers in the construction of Metal-Organic Frameworks (MOFs). mdpi.com Molecules with pyridine substituents are widely used to create these porous materials, which have applications in gas storage, catalysis, and sensing. mdpi.com Furthermore, compounds containing a pyrimidine nucleus (a related diazine) have shown potential for use in light-emitting devices and as molecular wires, suggesting a possible avenue for the application of functionalized pyridine derivatives like this compound in organic electronics. rasayanjournal.co.in

Table 3: Potential Applications in Advanced Materials

Material TypePotential ApplicationKey Role of the Compound
Metal-Organic Frameworks (MOFs)Gas storage, separation, catalysisActs as a nitrogen-donating organic linker to coordinate with metal centers, forming a porous framework. mdpi.com
Coordination PolymersSensing, magnetism, luminescenceServes as a ligand that binds to metal ions to create extended polymer chains.
Organic ElectronicsOrganic Light-Emitting Diodes (OLEDs)Could be functionalized to serve as a charge-transporting or emissive material. rasayanjournal.co.in
Functional LigandsHomogeneous catalysis, synthesisUsed as a building block for more complex ligands like terpyridines for various chemical applications. mdpi.com

Green Chemistry Approaches in Synthesis and Application

Adopting green chemistry principles is essential for the sustainable development of new chemical entities. ijarsct.co.in Future work on this compound should prioritize environmentally friendly methods. This includes the use of safer, non-toxic, and biodegradable solvents, such as deep eutectic solvents, or employing solvent-free reaction conditions. ijarsct.co.inrasayanjournal.co.in

The development of efficient catalytic systems is a cornerstone of green chemistry. nih.gov Utilizing earth-abundant metal catalysts, such as iron, can replace more hazardous or expensive heavy metals. rsc.org Furthermore, designing synthetic pathways that maximize atom economy, for instance through multicomponent reactions, will minimize waste generation. rasayanjournal.co.in These green approaches not only reduce environmental impact but can also lead to financial benefits through higher yields and simplified workup procedures. rasayanjournal.co.in

Table 4: Application of Green Chemistry Principles

Green Chemistry PrincipleSpecific Approach for this compound
Waste PreventionEmploying one-pot, multicomponent reactions to reduce intermediate isolation steps and solvent waste. researchgate.net
Atom EconomyDesigning syntheses where the maximum number of atoms from the reactants are incorporated into the final product.
Less Hazardous Chemical SynthesesUsing green catalysts like iron (FeCl₃) and avoiding toxic reagents. rsc.org
Safer Solvents and AuxiliariesExploring reactions in water, ionic liquids, or deep eutectic solvents instead of volatile organic compounds. ijarsct.co.inrasayanjournal.co.in
Design for Energy EfficiencyUtilizing microwave or ultrasound-assisted synthesis to lower energy consumption and shorten reaction times. ijarsct.co.innih.gov

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(4-Isopropylpyridin-2-yl)ethanone?

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and ketone formation. Critical parameters include:

  • Temperature control : Higher temperatures may accelerate reactions but risk side products (e.g., decomposition of the pyridine moiety) .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency by stabilizing intermediates .
  • Catalyst optimization : Use of palladium or copper catalysts for coupling reactions, with monitoring via thin-layer chromatography (TLC) to track progress . Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity .

Q. How can the structural conformation of this compound be confirmed experimentally?

  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding). SHELX programs are recommended for data refinement due to their robustness in handling small-molecule crystallography .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups; the isopropyl group shows characteristic doublets at δ 1.2–1.4 ppm, while the pyridinyl proton resonates near δ 8.5 ppm .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 178.12) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. solid-state). Strategies include:

  • Variable-temperature NMR : Detects conformational flexibility by observing signal splitting at low temperatures .
  • DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate static vs. dynamic models .
  • Complementary techniques : Pair X-ray data with electron diffraction or IR spectroscopy to cross-verify bond lengths and functional groups .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). The pyridinyl group often participates in π-π stacking with aromatic residues .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs. Substituents on the pyridine ring significantly influence bioavailability .
  • MD simulations : Assess binding stability over time; GROMACS or AMBER can simulate ligand-receptor dynamics .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Isosteric replacement : Substitute the isopropyl group with cyclopropyl or tert-butyl to modulate steric effects and lipophilicity .
  • Bioisosteres : Replace the ethanone moiety with a carboxylic acid or amide to improve solubility while retaining target affinity .
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond acceptors on the pyridine ring) using MOE or Phase .

Q. What methodological frameworks are recommended for analyzing biological activity in enzyme inhibition assays?

  • Kinetic assays : Use fluorescence-based substrates (e.g., FITC-labeled peptides) to measure IC50_{50} values. Optimize buffer pH and ionic strength to match physiological conditions .
  • Selectivity profiling : Screen against a panel of related enzymes (e.g., CYP450 isoforms) to assess off-target effects .
  • Data normalization : Include positive controls (e.g., staurosporine for kinases) and normalize activity to vehicle-treated samples .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-Isopropylpyridin-2-yl)ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.